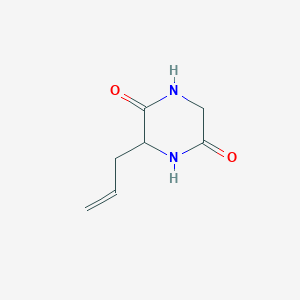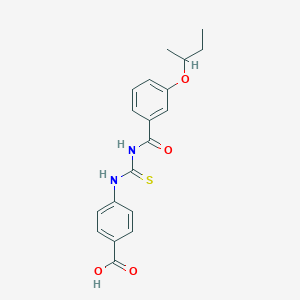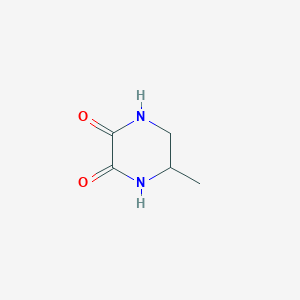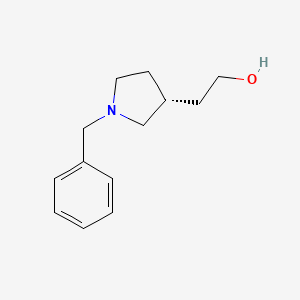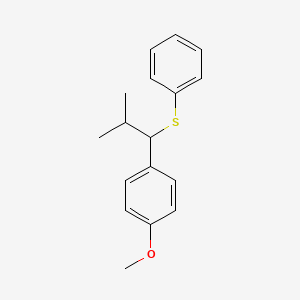
p-(2-Methyl-1-(phenylthio)propyl)anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene is an organic compound with a complex structure that includes a methoxy group, a phenylthio group, and a methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring and the subsequent introduction of the methoxy and phenylthio groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylthio group can be reduced to a thiol or further to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the specific substituent introduced, such as nitrobenzene, halobenzene, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-methyl-2-(1-methylethyl)benzene: Similar structure but lacks the phenylthio group.
1-Methoxy-4-(2-phenylethenyl)benzene: Contains a phenylethenyl group instead of a phenylthio group.
1-Methoxy-4-(1-methylpropyl)benzene: Similar structure but with a different alkyl group.
Uniqueness
1-Methoxy-4-[2-methyl-1-(phenylthio)propyl]benzene is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
60702-16-1 |
|---|---|
Formule moléculaire |
C17H20OS |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methyl-1-phenylsulfanylpropyl)benzene |
InChI |
InChI=1S/C17H20OS/c1-13(2)17(19-16-7-5-4-6-8-16)14-9-11-15(18-3)12-10-14/h4-13,17H,1-3H3 |
Clé InChI |
UUFLSEWXDKQEOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
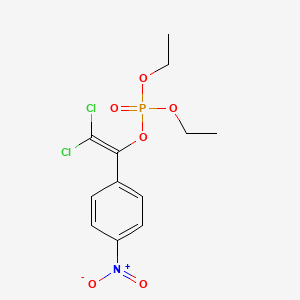
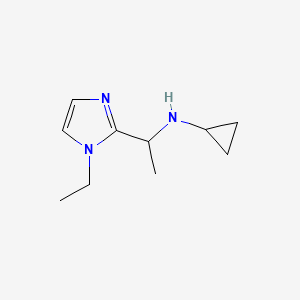
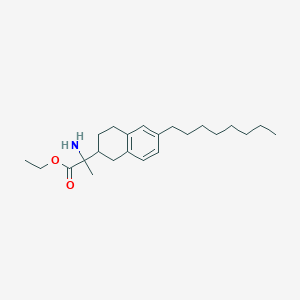
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
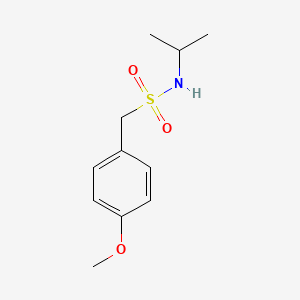
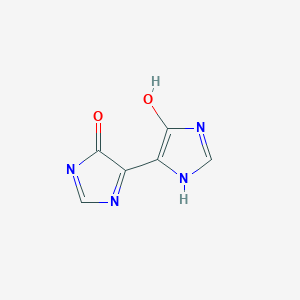
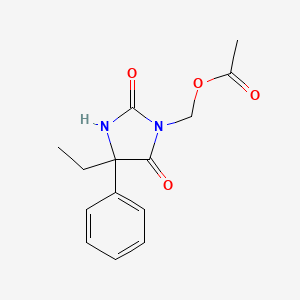
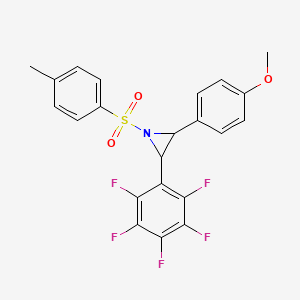
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
